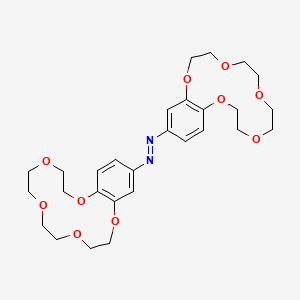
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium iodide. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Mechanism of Action
The mechanism of action of Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal cations, enhancing their reactivity and selectivity in various chemical reactions. This coordination can influence molecular targets and pathways, making the compound valuable in catalysis and other applications .
Comparison with Similar Compounds
Similar compounds to Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene include:
Benzo-15-crown-5: This compound is also a crown ether with similar complexation properties but differs in its specific structure and applications.
Bis((2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecin-15-yl)methyl) heptanedioate: This compound has a similar core structure but includes additional functional groups that modify its properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for selective and stable complexation with metal ions, making it highly valuable in various scientific and industrial fields.
Biological Activity
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C34H44N2O14
- Molecular Weight : 676.70476 g/mol
- CAS Number : 69271-98-3
The compound features a unique structure characterized by multiple fused rings and functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Various studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antineoplastic Activity : Preliminary data suggest potential anticancer properties due to the ability of related compounds to induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against Staphylococcus aureus and E. coli | |
| Antifungal | Active against Candida albicans | |
| Anticancer | Induces apoptosis in various cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may interact with bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- DNA Interaction : Similar compounds have been shown to intercalate DNA strands or inhibit topoisomerases leading to cell death.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various derivatives of benzopentaoxacyclopentadecin compounds:
- Methodology : Compounds were tested against several bacterial strains using disk diffusion and broth microdilution methods.
- Results : The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis, indicating significant antibacterial activity .
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of benzopentaoxacyclopentadecin derivatives on cancer cell lines:
Properties
Molecular Formula |
C28H38N2O10 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)diazene |
InChI |
InChI=1S/C28H38N2O10/c1-3-25-27(39-19-15-35-11-7-31-5-9-33-13-17-37-25)21-23(1)29-30-24-2-4-26-28(22-24)40-20-16-36-12-8-32-6-10-34-14-18-38-26/h1-4,21-22H,5-20H2 |
InChI Key |
GYEVINVEPNTDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)N=NC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















